molecular formula C18H23N3OS B2857021 1-[2-(ethylsulfanyl)benzoyl]-4-(1-methyl-1H-imidazol-5-yl)piperidine CAS No. 2309188-63-2

1-[2-(ethylsulfanyl)benzoyl]-4-(1-methyl-1H-imidazol-5-yl)piperidine

Cat. No.: B2857021
CAS No.: 2309188-63-2
M. Wt: 329.46
InChI Key: DFWUVDQCISYTOM-UHFFFAOYSA-N
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Description

1-[2-(ethylsulfanyl)benzoyl]-4-(1-methyl-1H-imidazol-5-yl)piperidine is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that combines an ethylsulfanyl group, a phenyl ring, a piperidine ring, and a methylimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(ethylsulfanyl)benzoyl]-4-(1-methyl-1H-imidazol-5-yl)piperidine typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Ethylsulfanylphenyl Intermediate:

    Synthesis of the Piperidine Derivative: The piperidine ring is synthesized separately, often through a cyclization reaction involving appropriate precursors.

    Coupling Reaction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(ethylsulfanyl)benzoyl]-4-(1-methyl-1H-imidazol-5-yl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving sulfur-containing compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(ethylsulfanyl)benzoyl]-4-(1-methyl-1H-imidazol-5-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Shares a benzophenone core but lacks the sulfur and imidazole groups.

    4-Iodobenzoic Acid: Contains a phenyl ring with a different functional group arrangement.

Uniqueness

1-[2-(ethylsulfanyl)benzoyl]-4-(1-methyl-1H-imidazol-5-yl)piperidine is unique due to its combination of an ethylsulfanyl group, a phenyl ring, a piperidine ring, and a methylimidazole moiety

Properties

IUPAC Name

(2-ethylsulfanylphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-3-23-17-7-5-4-6-15(17)18(22)21-10-8-14(9-11-21)16-12-19-13-20(16)2/h4-7,12-14H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWUVDQCISYTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCC(CC2)C3=CN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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